molecular formula C20H16N2S B2922846 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole CAS No. 301236-29-3

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole

Cat. No. B2922846
CAS RN: 301236-29-3
M. Wt: 316.42
InChI Key: FLNDRZGQYQMKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been suggested that this compound inhibits the growth of cancer cells by inhibiting the activity of certain enzymes such as topoisomerase II and protein kinase C. Furthermore, it has been proposed that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and physiological effects:
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA. Furthermore, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole in lab experiments is its broad-spectrum activity against various cancer cell lines and bacteria. Additionally, this compound has been found to exhibit anti-inflammatory activity, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole. One of the future directions is to investigate the potential use of this compound in combination with other anticancer agents to enhance its activity against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, future studies may also focus on the development of more potent and selective derivatives of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole for therapeutic applications.

Synthesis Methods

The synthesis of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of concentrated hydrochloric acid. The resulting product is then treated with 1-naphthylamine in the presence of glacial acetic acid and refluxed for several hours to obtain the desired compound.

Scientific Research Applications

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess antimicrobial activity against various Gram-positive and Gram-negative bacteria. Furthermore, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(4-methylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-14-9-11-16(12-10-14)19-13-23-20(22-19)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNDRZGQYQMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole

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